N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-10-11-17(13-16(15)2)21(25)23(14-22-12-6-9-20(22)24)18-7-4-5-8-19(18)26-3/h4-5,7-8,10-11,13H,6,9,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBVDYEGQRDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the methoxyphenyl group through a nucleophilic substitution reaction. The dimethyl groups can be added via Friedel-Crafts alkylation, and the pyrrolidinylmethyl group can be introduced through a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidinyl derivative.
Scientific Research Applications
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Structural and Functional Analysis
Core Modifications: The target compound’s 3,4-dimethylbenzoyl core enhances steric bulk and lipophilicity compared to simpler benzamides like LMM5 (1,3,4-oxadiazole hybrid) or pesticidal 2,4-dichloro derivatives. This may influence membrane permeability and target binding . The pyrrolidinone group introduces a lactam ring, which can participate in hydrogen bonding and improve solubility relative to piperidine-based analogs () .
However, the absence of a dimethoxyphenyl-ethylamine moiety (as in NBOMes) likely precludes psychoactivity . Pyrrolidinone vs. Piperidine: Pyrrolidinone’s five-membered lactam ring may confer better metabolic stability compared to six-membered piperidine rings, as seen in antibacterial piperidine-benzamide complexes .
Synthetic Pathways: The compound could be synthesized via Mannich reactions (common for N-alkylated benzamides; ) or condensation of 3,4-dimethylbenzoyl chloride with 2-methoxyphenylamine and pyrrolidinone derivatives .
Pharmacological and Industrial Implications
Antifungal Potential: LMM5 () demonstrates that methoxyphenyl-substituted benzamides inhibit fungal thioredoxin reductase. The target compound’s methoxyphenyl group may confer similar activity, warranting antifungal assays .
Anti-inflammatory and Analgesic Activity: Benzimidazole-substituted benzamides () show significant anti-inflammatory effects (e.g., 3a, 3e). The target compound’s pyrrolidinone group could modulate cyclooxygenase (COX) or NF-κB pathways, though this requires validation .
Agricultural Applications :
- The 2-methoxyphenyl carbamoyl group in ’s pesticidal benzamides suggests that the target compound’s methoxyphenyl substituent may enhance insecticidal activity via acetylcholine esterase inhibition .
Antibacterial Metal Complexes: Piperidine-benzamide copper complexes () exhibit broad-spectrum antibacterial activity. The target compound’s pyrrolidinone group could similarly coordinate metal ions, enabling development of novel antimicrobial agents .
Biological Activity
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O3, with a molecular weight of 320.4 g/mol. The compound features a methoxyphenyl group and a pyrrolidinyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in crucial signaling pathways. The presence of the 2-oxopyrrolidinyl group suggests potential interactions with neurotransmitter systems, which may lead to effects on mood and cognition.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit selective cytotoxicity towards cancer cells. For instance, studies have shown that derivatives of benzamides can inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Properties
Benzamide derivatives have been noted for their antimicrobial properties. The structural components of this compound might enhance its efficacy against various bacterial strains. This aligns with the known activities of sulfonamides and related compounds .
Neuroprotective Effects
Given the presence of the pyrrolidinyl group, this compound may exhibit neuroprotective properties. Research has suggested that similar compounds can modulate neuroinflammatory responses and provide protection against neurodegenerative disorders .
Case Studies and Research Findings
Q & A
Q. What are the key considerations for synthesizing N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Benzamide Core Formation : React 3,4-dimethylbenzoic acid with 2-methoxyaniline using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile/water (3:1) to form the benzamide backbone.
- Pyrrolidinone Incorporation : Introduce the 2-oxopyrrolidin-1-ylmethyl group via reductive amination or nucleophilic substitution. For example, react the intermediate with 2-oxopyrrolidine in the presence of a catalyst (e.g., NaBH₃CN) under anhydrous conditions .
- Purification : Use crystallization (methanol:water, 4:1) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via thin-layer chromatography (TLC) .
Q. Key Considerations :
- Optimize reaction time (72 hours for coupling steps) and stoichiometry (1:1.5 molar ratio of benzamide to pyrrolidinone derivative) to maximize yield (~75%) .
- Control moisture-sensitive steps under inert gas (N₂/Ar) to prevent hydrolysis of intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, pyrrolidinone C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.8 ppm for methoxyphenyl and dimethylbenzamide), methyl groups (δ 2.1–2.9 ppm), and pyrrolidinone protons (δ 3.0–3.8 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- Mass Spectrometry (EI-MS) : Verify molecular weight (e.g., m/z 380.1 for [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (C₂₁H₂₅N₂O₃) with ≤0.3% deviation in C/H/N/O percentages .
Troubleshooting : Inconsistent NMR signals may arise from residual solvents (e.g., CDCl₃) or dynamic proton exchange. Use DMSO-d₆ for slow-exchanging amide protons .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data during structural validation?
Methodological Answer:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian 16). Discrepancies >0.5 ppm suggest conformational flexibility or impurities .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX software for refinement; validate with R-factor (<5%) and electron density maps .
- 2D NMR (COSY, HSQC) : Map proton-proton correlations (e.g., methoxyphenyl protons to adjacent carbons) and assign overlapping signals .
Case Study : A ¹³C signal mismatch at δ 130–135 ppm (aromatic carbons) was resolved via HSQC, revealing a misassigned quaternary carbon .
Q. What in vitro models are suitable for evaluating its biological activity?
Methodological Answer:
- Anticancer Screening : Use MTT assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. IC₅₀ values <10 μM indicate potency. Compare with cisplatin controls .
- Apoptosis Analysis : Perform flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratio) to confirm programmed cell death .
- Enzyme Inhibition : Test kinase inhibition (e.g., EGFR, IC₅₀ via ADP-Glo™ assay) due to the pyrrolidinone moiety’s affinity for ATP-binding pockets .
Optimization : Use 3D tumor spheroids to mimic in vivo conditions. Adjust dosing (e.g., 5–50 μM) based on penetration efficiency .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Substituent Variation : Modify substituents systematically:
- Methoxyphenyl : Replace with halogenated (F/Cl) or nitro groups to enhance lipophilicity .
- Pyrrolidinone : Substitute with morpholine or piperazine to alter hydrogen-bonding capacity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., amide H-bond donors, aromatic π-stacking) .
- In Silico Screening : Prioritize derivatives with predicted LogP <3.5 and polar surface area <90 Ų for improved bioavailability .
Example : Replacing 3,4-dimethyl with 3-fluoro-4-methoxy increased EGFR inhibition by 40% due to enhanced electronegativity .
Q. What computational methods predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into protein targets (e.g., PDB: 1M17 for EGFR). Validate poses with RMSD <2 Å .
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability. Analyze root-mean-square fluctuation (RMSF) of ligand-protein contacts .
- Free Energy Calculations : Calculate binding affinities (ΔG) via MM-PBSA. Correlate with experimental IC₅₀ values (R² >0.7) .
Case Study : Docking revealed a key hydrogen bond between the benzamide carbonyl and EGFR Thr766, explaining its sub-micromolar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
